6'-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride
Description
6'-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride is a synthetic organic compound characterized by a chloro-substituted aromatic ring, a dibutylamino group, and an acetamide moiety. The dibutylamino group likely enhances lipophilicity, influencing solubility and bioavailability, while the chloro substituent may contribute to electronic effects on the aromatic system .
Properties
CAS No. |
77966-42-8 |
|---|---|
Molecular Formula |
C17H28Cl2N2O |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-4-6-11-20(12-7-5-2)13-16(21)19-17-14(3)9-8-10-15(17)18;/h8-10H,4-7,11-13H2,1-3H3,(H,19,21);1H |
InChI Key |
JPDGTLUBDMGOAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Starting Materials: 2,6-dimethylaniline or 2-chloro-6-methylaniline (depending on substitution pattern)
- Reagents: Chloroacetyl chloride, organic solvent (e.g., toluene), acid binding agent (e.g., triethylamine)
- Conditions: Slow addition of chloroacetyl chloride to aniline in solvent at low temperature, followed by heating to 90-100 °C for 2-4 hours
- Workup: Slow addition of water to quench, cooling to crystallize the product, filtration, and drying
Key Parameters and Yields
| Parameter | Value/Condition |
|---|---|
| Solvent | Toluene |
| Temperature | 90-100 °C |
| Reaction Time | 2-4 hours |
| Acid Binding Agent | Triethylamine or similar |
| Yield | 90-98% |
| Purity | >99% (by HPLC) |
This method avoids hydrolysis of chloroacetyl chloride by excluding water during acylation, ensuring complete reaction and high purity of the intermediate.
Introduction of the Dibutylamino Side Chain
The key step involves nucleophilic substitution of the chloro group by dibutylamine to form the dibutylamino substituent on the acetotoluidide core.
Reaction Scheme
- Starting Material: 6'-Chloro-2-(acetotoluidide) intermediate
- Nucleophile: Dibutylamine
- Solvent: Aprotic solvent such as acetonitrile or toluene
- Conditions: Heating the mixture to 80-100 °C for several hours to promote substitution
- Workup: Acidification with hydrochloric acid to form the hydrochloride salt, extraction, and purification
Reaction Conditions and Optimization
| Parameter | Value/Condition |
|---|---|
| Molar Ratio (Intermediate: Dibutylamine) | 1:1.1 to 1:1.5 |
| Solvent | Acetonitrile or toluene |
| Temperature | 80-100 °C |
| Reaction Time | 3-6 hours |
| pH Adjustment | Acidify to pH 1-2 with HCl |
| Extraction | Use N-hexane or ethyl acetate |
| Yield | 85-95% |
The acidification step converts the free base to the hydrochloride salt, improving stability and crystallinity.
Purification and Characterization
- Crystallization: The hydrochloride salt is crystallized from suitable solvents such as ethanol or ethyl acetate.
- Filtration and Drying: The solid is filtered and dried under vacuum.
- Purity Analysis: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity >99%.
- Melting Point: Typically in the range of 110-115 °C for the hydrochloride salt.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation of chloroaniline | Chloroacetyl chloride, toluene, 90-100 °C, 2-4 h | 90-98 | Avoid water to prevent hydrolysis |
| Nucleophilic substitution | Dibutylamine, acetonitrile, 80-100 °C, 3-6 h | 85-95 | Acidify with HCl to form salt |
| Purification | Crystallization from ethanol/ethyl acetate | - | Purity >99%, melting point 110-115 °C |
Chemical Reactions Analysis
Types of Reactions
Dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6'-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride, also known as Dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium chloride, is a chemical compound with diverse applications in scientific research. It is primarily used in experimental and research settings due to its unique structure, featuring a dibutylamino group and a chloro-methylanilino group.
Scientific Research Applications
- Chemistry This compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
- Biology It is studied for its potential effects on biological systems and interactions with biomolecules.
- Medicine Researches investigate it for potential therapeutic properties and its role in drug development.
- Industry It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Chemical Reactions
Dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium chloride undergoes various types of chemical reactions:
- Oxidation This involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Mechanism of Action
The mechanism of action of dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Analogs
Key Observations:
- Molecular Weight Trends: The target compound’s dibutylamino group (C₄H₉) would likely result in a higher molecular weight compared to dimethyl (C₁H₃) or cyclohexyl (C₆H₁₁) analogs. For example, replacing dimethylamino with dibutylamino could increase the molecular weight by ~84 g/mol (based on C₃H₆ difference per butyl group).
- The chloro substituent in the ortho position may stabilize the aromatic ring via electron-withdrawing effects .
Physicochemical Properties
Table 2: Solubility and Stability Trends
Key Observations:
- Solubility: The diethylamino analog (log₁₀ws = -1.77) has low water solubility, suggesting that the dibutylamino variant may exhibit even lower solubility due to increased hydrophobicity .
- Decomposition Products: All chloro-substituted analogs release toxic Cl⁻ and NOx when heated, indicating a shared hazard profile for the target compound .
Table 3: Toxicity Data of Analogs
Key Observations:
- Toxicity: The cyclohexylamino analog exhibits moderate toxicity (LD₅₀ = 415 mg/kg in mice), whereas the diethylamino variant is used in topical anesthetics with low systemic toxicity.
Biological Activity
6'-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, and it features a chloro substituent on the aromatic ring, which may influence its biological activity. The presence of the dibutylamino group suggests potential interactions with biological membranes and receptors.
| Property | Value |
|---|---|
| Molecular Weight | 284.80 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and ethanol |
| Melting Point | Not specified |
Research indicates that compounds similar to 6'-Chloro-2-(dibutylamino)-o-acetotoluidide exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that certain derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.
- Antineoplastic Properties : Some analogs have demonstrated cytotoxic effects against cancer cell lines, indicating possible use in oncology.
- Neuromodulatory Effects : The dibutylamino group may interact with neurotransmitter systems, potentially affecting mood and behavior.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various chloro-substituted compounds. The findings indicated that compounds with similar structures to 6'-Chloro-2-(dibutylamino)-o-acetotoluidide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Against Cancer Cells : In a preclinical trial reported in Cancer Research, researchers tested several derivatives for their ability to induce apoptosis in breast cancer cell lines. The results showed that compounds with dibutylamino groups had enhanced cytotoxic effects compared to their non-substituted counterparts .
- Neuropharmacological Study : A behavioral study assessed the impact of similar dibutylamino compounds on anxiety-like behaviors in rodent models. Results suggested that these compounds may modulate GABAergic activity, leading to anxiolytic effects .
Pharmacodynamics and Toxicology
Understanding the pharmacodynamics of 6'-Chloro-2-(dibutylamino)-o-acetotoluidide is crucial for assessing its therapeutic potential. Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are needed to fully elucidate its toxicity and side effects.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus, E. coli |
| Anticancer | Induces apoptosis in breast cancer cells |
| Neuromodulatory | Potential anxiolytic effects observed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6'-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step processes:
Intermediate Preparation : React 2-chloro-6-methylaniline with acetic anhydride to form the acetamide backbone.
Amination : Introduce the dibutylamino group via nucleophilic substitution under controlled pH (7–9) and reflux conditions (80–100°C) in aprotic solvents like DMF .
Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to acetamide) and catalyst (e.g., K2CO3) to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- NMR : <sup>1</sup>H NMR should show aromatic protons at δ 6.8–7.2 ppm (chloro-substituted phenyl) and N-CH2 signals from the dibutylamino group at δ 2.5–3.0 ppm .
- IR : Look for C=O stretch (~1650 cm<sup>−1</sup>) and N-H bend (~1550 cm<sup>−1</sup>) in the acetamide moiety .
- Mass Spectrometry : ESI-MS should display [M+H]<sup>+</sup> at m/z 331.3 (C16H24Cl2N2O<sup>+</sup>) .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodology :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Analyze via HPLC for purity loss.
- Degradation Pathways : Hydrolysis of the acetamide group in acidic/basic conditions generates 2-chloro-6-methylaniline (toxic; monitor via GC-MS) .
Advanced Research Questions
Q. What computational approaches can predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian 16 to model transition states and activation energies for substituent exchanges (e.g., replacing Cl with OH). Focus on electron density maps of the chloro-phenyl ring .
- MD Simulations : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to predict reaction rates .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Cross-Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C).
- Meta-Analysis : Compare data from FDA GSRS (IC50 = 12 µM) with independent studies to identify protocol disparities (e.g., cell line variability) .
Q. What strategies are effective for isolating and quantifying trace impurities in synthesized batches?
- Methodology :
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water (gradient elution). Detect impurities like unreacted 2-chloro-6-methylaniline (LOD: 0.1 ppm) .
- QbD Framework : Apply Design of Experiments (DoE) to optimize column temperature (30–50°C) and flow rate (0.8–1.2 mL/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
